![molecular formula C17H13ClF3N5 B3042869 N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 680215-23-0](/img/structure/B3042869.png)
N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine
Overview
Description
This compound is a derivative of triazine, which is a heterocyclic compound containing three nitrogen atoms in a six-membered ring. The compound has two aromatic rings attached to the triazine ring, one of which is a 4-methylphenyl group and the other is a 4-(trifluoromethyl)phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazine ring, which is a planar, aromatic ring. The attached phenyl rings would add to the overall aromaticity of the compound .Chemical Reactions Analysis
Triazine derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition. The presence of the trifluoromethyl group might influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the aromatic rings and the trifluoromethyl group. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Scientific Research Applications
- Schreiner’s Thiourea : N, N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, developed by Schreiner’s group, serves as a privileged motif for catalyst development in organic chemistry . It activates substrates and stabilizes developing negative charges (e.g., oxyanions) through explicit double hydrogen bonding. Researchers widely use it to promote organic transformations, making it a valuable tool in H-bond organocatalysis.
- 1,5-Difluoro-2,4-dinitrobenzene : This commercially available dihalodinitroarene is synthetically useful due to its high reactivity towards nucleophilic aromatic substitution. It can be prepared by direct nitration of 1,3-difluorobenzene .
Organocatalysis
Nucleophilic Aromatic Substitution
Crystallography and Structural Studies
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-4-N-(4-methylphenyl)-2-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5/c1-10-2-6-12(7-3-10)22-15-24-14(18)25-16(26-15)23-13-8-4-11(5-9-13)17(19,20)21/h2-9H,1H3,(H2,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKKNJQXEFVOEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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